molecular formula C26H26 B12549790 2,2'-Bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)-1,1'-biphenyl CAS No. 144180-62-1

2,2'-Bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)-1,1'-biphenyl

Cat. No.: B12549790
CAS No.: 144180-62-1
M. Wt: 338.5 g/mol
InChI Key: YJPMRLLZEMIWLD-UHFFFAOYSA-N
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Description

2,2’-Bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes two cyclopentadienyl rings substituted with methyl groups and connected to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)-1,1’-biphenyl typically involves the following steps:

    Formation of Cyclopentadienyl Rings: The initial step involves the synthesis of 3,4-dimethylcyclopentadienyl rings. This can be achieved through the alkylation of cyclopentadiene with methyl halides under basic conditions.

    Coupling with Biphenyl Core: The cyclopentadienyl rings are then coupled with a biphenyl core. This step often involves the use of transition metal catalysts, such as palladium or nickel, to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,2’-Bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the cyclopentadienyl rings or the biphenyl core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

2,2’-Bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)-1,1’-biphenyl has several scientific research applications:

    Materials Science: The compound can be used as a precursor for the synthesis of novel polymers and materials with unique electronic properties.

    Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a probe in biochemical studies.

    Industry: The compound may find applications in the development of new catalysts or as an additive in various industrial processes.

Mechanism of Action

The mechanism by which 2,2’-Bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)-1,1’-biphenyl exerts its effects depends on its specific application. In materials science, its unique structure allows it to interact with other molecules or materials to form new compounds with desirable properties. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bis(cyclopenta-1,3-dien-1-yl)-1,1’-biphenyl: Lacks the methyl substitutions on the cyclopentadienyl rings.

    2,2’-Bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)-1,1’-biphenyl: Similar structure but with different substituents on the cyclopentadienyl rings.

Uniqueness

The presence of methyl groups on the cyclopentadienyl rings in 2,2’-Bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)-1,1’-biphenyl imparts unique electronic and steric properties, making it distinct from other similar compounds

Properties

CAS No.

144180-62-1

Molecular Formula

C26H26

Molecular Weight

338.5 g/mol

IUPAC Name

1-(3,4-dimethylcyclopenta-1,3-dien-1-yl)-2-[2-(3,4-dimethylcyclopenta-1,3-dien-1-yl)phenyl]benzene

InChI

InChI=1S/C26H26/c1-17-13-21(14-18(17)2)23-9-5-7-11-25(23)26-12-8-6-10-24(26)22-15-19(3)20(4)16-22/h5-13,15H,14,16H2,1-4H3

InChI Key

YJPMRLLZEMIWLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C1)C2=CC=CC=C2C3=CC=CC=C3C4=CC(=C(C4)C)C)C

Origin of Product

United States

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